molecular formula C11H15NO3 B1603918 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid CAS No. 910443-91-3

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid

Cat. No.: B1603918
CAS No.: 910443-91-3
M. Wt: 209.24 g/mol
InChI Key: HXDSATIGKVSJSL-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of propionic acid, featuring an aminomethyl group and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminomethyl group or the phenyl ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(3-methoxyphenyl)propionic acid exerts its effects involves its interaction with specific molecular targets. For instance, its incorporation into peptide sequences can inhibit amyloid fibril formation by altering the peptide’s structural conformation . This inhibition is achieved through the formation of hydrogen bonds and other intermolecular interactions that prevent the aggregation of amyloidogenic peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-3-(3-methoxyphenyl)propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit amyloid fibril formation sets it apart from other similar compounds, making it a valuable molecule for research in neurodegenerative diseases and other amyloid-related conditions .

Properties

IUPAC Name

2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDSATIGKVSJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640587
Record name 2-(Aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-91-3
Record name 2-(Aminomethyl)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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